Cas no 149281-19-6 (1H-Indeno[5,4-f]quinoline-7-carboxamide,N-(1-cyano-1-methylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-)

1H-Indeno[5,4-f]quinoline-7-carboxamide,N-(1-cyano-1-methylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- structure
149281-19-6 structure
Product Name:1H-Indeno[5,4-f]quinoline-7-carboxamide,N-(1-cyano-1-methylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
Numéro CAS:149281-19-6
Le MF:C23H33N3O2
Mégawatts:383.527025938034
CID:147673
PubChem ID:9821402
Update Time:2024-11-04

1H-Indeno[5,4-f]quinoline-7-carboxamide,N-(1-cyano-1-methylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Indeno[5,4-f]quinoline-7-carboxamide,N-(1-cyano-1-methylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
    • 1H-Indeno[5,4-f]quinoline-7-carboxamide,N-(1-cyano-1-methylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-d
    • CGP-53153
    • 1H-Indeno[5,4-f]quinoline-7-carboxamide,N-(1-cyano-1-methylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-,[4aR-(4aa,4bb,6aa,7a,9ab,9ba,11ab)]-
    • 4-Azaandrost-1-ene-17-carboxamide,N-(1-cyano-1-methylethyl)-3-oxo-, (5a,17b)-
    • CGP 53153
    • 1H-Indeno[5,4-f]quinoline-7-carboxamide, N-(1-cyano-1-methylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)-
    • (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
    • CS-7162
    • SCHEMBL8823373
    • wt1-ricin a
    • 149281-19-6
    • HY-U00125
    • DA-51806
    • AKOS040732799
    • Piscine à noyau: 1S/C23H33N3O2/c1-21(2,13-24)26-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)25-18)16(14)9-11-22(15,17)3/h10,12,14-18H,5-9,11H2,1-4H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
    • La clé Inchi: OESNKOKTKJVMIR-WSBQPABSSA-N
    • Sourire: N1[C@@]2([H])[C@@](C)([C@@]3([H])CC[C@@]4(C)[C@]([H])([C@]3([H])CC2)CC[C@@H]4C(NC(C#N)(C)C)=O)C=CC1=O

Propriétés calculées

  • Qualité précise: 383.25727730g/mol
  • Masse isotopique unique: 383.25727730g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 28
  • Nombre de liaisons rotatives: 2
  • Complexité: 778
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 7
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.4
  • Surface topologique des pôles: 82Ų

Propriétés expérimentales

  • Dense: 1.118±0.06 g/cm3(Predicted)
  • Point d'ébullition: 627.0±55.0 °C(Predicted)

1H-Indeno[5,4-f]quinoline-7-carboxamide,N-(1-cyano-1-methylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Informations de sécurité

  • Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.

1H-Indeno[5,4-f]quinoline-7-carboxamide,N-(1-cyano-1-methylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- PrixPlus >>

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